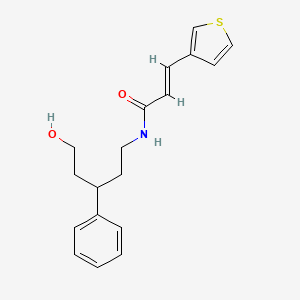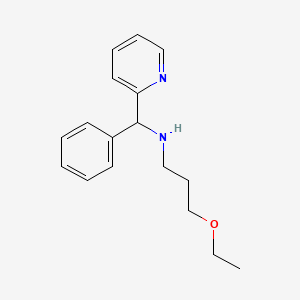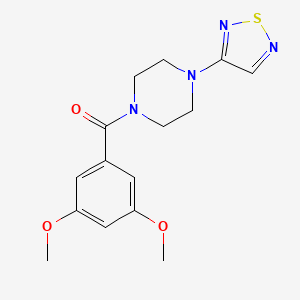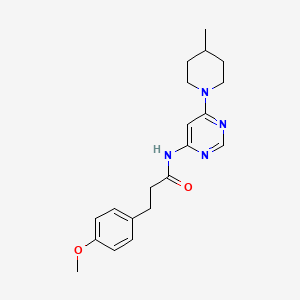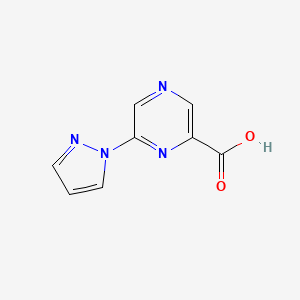![molecular formula C14H22N2O3 B2503215 N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361698-15-7](/img/structure/B2503215.png)
N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CT-1, is a small molecule compound that has been gaining attention in the scientific community for its potential therapeutic applications. CT-1 is a cyclopropyl-containing piperidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Wirkmechanismus
The mechanism of action of CT-1 is not fully understood, but it is thought to involve modulation of the immune system and the production of pro-inflammatory cytokines. CT-1 has been shown to inhibit the production of interleukin-1β and tumor necrosis factor-α, two cytokines that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
CT-1 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CT-1 has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. CT-1 has also been shown to have neuroprotective effects in a rat model of traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CT-1 is its relatively simple synthesis method, which makes it a potentially useful compound for drug discovery and development. However, one limitation of CT-1 is its relatively low potency, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on CT-1. One area of interest is the development of more potent analogs of CT-1 that could have greater therapeutic potential. Another area of interest is the exploration of the mechanism of action of CT-1, which could provide insights into the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to explore the potential therapeutic applications of CT-1 in a range of disease models.
Synthesemethoden
The synthesis of CT-1 involves the reaction of 1,1-dichloro-2-ethoxycyclopropane with 4-piperidone in the presence of sodium hydride and a palladium catalyst. This reaction produces the intermediate 2-ethoxycyclopropyl-4-piperidone, which is then reacted with acryloyl chloride to yield CT-1.
Wissenschaftliche Forschungsanwendungen
CT-1 has been the subject of several scientific studies due to its potential therapeutic applications. One study found that CT-1 exhibited anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. Another study showed that CT-1 had analgesic effects in a mouse model of neuropathic pain.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-13(17)16-7-5-10(6-8-16)14(18)15-11-9-12(11)19-4-2/h3,10-12H,1,4-9H2,2H3,(H,15,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUJMIJPOYOSMB-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)
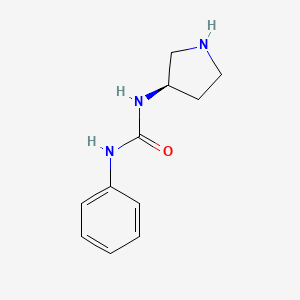

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)
![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)
